molecular formula C22H35NO6 B4042302 2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid

2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4042302
M. Wt: 409.5 g/mol
InChI Key: FCBRLGBUDDQJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a butyl chain linked to a phenoxy group, which is further substituted with methyl and isopropyl groups. The presence of oxalic acid as a counterion adds to its chemical complexity.

Scientific Research Applications

2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine typically involves multiple steps, starting with the preparation of the phenoxybutyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The morpholine ring can be reduced to form secondary amines.

    Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced morpholine derivatives.

    Substitution: Halogenated phenoxybutyl morpholine derivatives.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar residues. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-[4-(5-methyl-2-phenoxy)butyl]morpholine: Lacks the isopropyl group, leading to different binding affinities and biological activities.

    2,6-Dimethyl-4-[4-(2-propan-2-ylphenoxy)butyl]morpholine: Has a different substitution pattern on the phenoxy group, affecting its chemical reactivity and applications.

Uniqueness

The unique combination of methyl, isopropyl, and phenoxy groups in 2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2.C2H2O4/c1-15(2)19-9-8-16(3)12-20(19)22-11-7-6-10-21-13-17(4)23-18(5)14-21;3-1(4)2(5)6/h8-9,12,15,17-18H,6-7,10-11,13-14H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBRLGBUDDQJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=C(C=CC(=C2)C)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 2
2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 4
2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 5
2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 6
2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.